molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No.: B074252
CAS No.: 1111-92-8
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphosphinic chloride is a highly versatile and reactive organophosphorus compound that serves as a critical building block in synthetic chemistry and materials science. Its primary value lies in its role as a phosphorylating agent, where it efficiently introduces the dimethylphosphinyl group (-P(O)Me₂) into target molecules. This reagent is particularly valuable in the synthesis of phosphinic acid derivatives, which are isosteres of biologically relevant phosphates and carboxylates, making them of high interest in medicinal chemistry for drug discovery. Researchers utilize this compound to create novel protease inhibitors, enzyme mimetics, and potential therapeutic agents by forming stable P-C bonds. Furthermore, it finds significant application in the development of advanced materials, including flame retardants, metal extractants for hydrometallurgy, and ligands for catalysis. Its mechanism of action involves nucleophilic substitution, where the chloride atom is readily displaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphinate esters, amides, or thioesters, respectively. The dimethylphosphinyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. Supplied as a high-purity reagent, it is essential for investigating structure-activity relationships (SAR) and for the design of new functional molecules with tailored properties.

Properties

IUPAC Name

[chloro(methyl)phosphoryl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMBKFJYRAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149503
Record name Dimethylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-92-8
Record name Phosphinic chloride, dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphosphinic chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphinic chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Chlorination of Dimethylphosphinic Acid

The most common method involves chlorinating dimethylphosphinic acid (HP(O)(CH₃)₂) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions:

  • Stoichiometry: A 1:1 molar ratio of dimethylphosphinic acid to SOCl₂.

  • Temperature: Reflux at 70–80°C for 4–6 hours.

  • Byproducts: HCl and SO₂ gas (with SOCl₂) or POCl₃ (with PCl₅).

Purification:
The crude product is distilled under reduced pressure (40–50 mbar) to isolate this compound, yielding 75–85%.

Mechanism:
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the phosphinic acid is replaced by chloride:

HP(O)(CH₃)₂ + SOCl₂ → ClP(O)(CH₃)₂ + SO₂↑ + HCl↑\text{HP(O)(CH₃)₂ + SOCl₂ → ClP(O)(CH₃)₂ + SO₂↑ + HCl↑}

This method is favored for its scalability and minimal side reactions.

Phosphorylation of Dimethylphosphine Oxide

An alternative route involves reacting dimethylphosphine oxide (HP(O)(CH₃)₂) with chlorinating agents. However, this method is less efficient due to the oxide’s stability, requiring higher temperatures (100–120°C) and prolonged reaction times (8–12 hours).

Industrial-Scale Optimization

Solvent Selection

Non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize hydrolysis. Patents highlight DCM’s role in maintaining reaction efficiency at 0–5°C during Ridaforolimus synthesis.

Catalytic Enhancements

The addition of bases such as 3,5-lutidine (2.2 equivalents) suppresses HCl-mediated side reactions, improving yields to >90% in pharmaceutical applications.

Analytical Characterization

Key Techniques:

  • NMR Spectroscopy: ³¹P NMR shows a singlet at δ 45–50 ppm, confirming purity.

  • IR Spectroscopy: P=O stretching at 1250–1300 cm⁻¹ and P-Cl at 550–600 cm⁻¹.

  • Mass Spectrometry: Molecular ion peak at m/z 112.5 [M]⁺.

Physical Properties:

ParameterValueSource
Melting Point65–71°C
Boiling Point204°C
Density1.158 g/cm³
SolubilitySparingly in chloroform

Applications in Pharmaceutical Synthesis

This compound is pivotal in synthesizing 42-(dimethylphosphinate) Rapamycin (Ridaforolimus), a mTOR inhibitor. The phosphorylation step employs 2.0 equivalents of DMP-Cl with 3,5-lutidine in DCM, achieving >95% conversion without forming bis-phosphorylated byproducts.

Critical Step:

Rapamycin-OH + ClP(O)(CH₃)₂ → Rapamycin-OP(O)(CH₃)₂ + HCl\text{Rapamycin-OH + ClP(O)(CH₃)₂ → Rapamycin-OP(O)(CH₃)₂ + HCl}

This reaction is conducted under inert atmospheres to prevent hydrolysis .

Chemical Reactions Analysis

Uses of Dimethylphosphinic Chloride

  • Peptide Synthesis: this compound is used in the protection of amino acids during peptide synthesis .
  • Luminescence Initiation: It initiates the luminescence of ABI-NH2 .
  • Precursor for Nerve Gases: this compound is utilized in the reactivity of organophosphate-based nerve gases such as sarin gas .
  • Synthesis of Dimethyl-ethynylphosphine Oxide: It is used in the preparation of dimethyl-ethynylphosphine oxide .
  • Silicon Complex Formation: Dimethylphosphinic acid, when reacted with tetrachlorosilane, can form a tetra-cationic silicon complex .

Chemical Reactions and Kinetics

This compound participates in various chemical reactions, with several studies focusing on the kinetics and mechanisms of these reactions.

  • Pyridinolysis: Studies have been conducted on the pyridinolysis of dimethyl phosphinic chloride in acetonitrile to understand the reaction kinetics and mechanisms . The observed rate constants follow a pseudo-first-order reaction .
  • Aminolysis: The kinetics and mechanism of the reaction of dimethyl phosphinic chloride with anilines in acetonitrile have been explored .

Kinetics and Mechanism of Pyridinolyses

Research has explored the kinetics and mechanisms of pyridinolyses of dimethyl phosphinic and thiophosphinic chlorides in acetonitrile . The reactivity differences between phosphorus-oxygen and phosphorus-sulfur compounds are attributed to electronegativity differences and electronic effects of the ligands .

Reaction with Anilines

The reactions of dimethyl phosphinic chloride with X-anilines have been studied kinetically in acetonitrile .

Formation of Silicon Complexes

Dimethylphosphinic acid reacts with SiCl4 to yield compounds with six-fold coordinated silicon atoms, forming a tetra-cationic silicon complex with chloride counter-ions .

Scientific Research Applications

Peptide Synthesis

DMPC is primarily utilized in the protection of amino acids during peptide synthesis. It acts as a protective group that allows for selective reactions without interfering with other functional groups. This application is crucial in the development of peptides for pharmaceuticals and biotechnological applications.

  • Case Study : In a study investigating peptide synthesis, DMPC was employed to protect amino groups, facilitating the formation of complex peptide structures while maintaining high purity and yield .

Organophosphate Chemistry

DMPC is involved in synthesizing various organophosphate compounds, including potential nerve agents. Its reactivity allows it to participate in the formation of phosphoramidates and other derivatives used in chemical research.

  • Application Insight : The compound's role in synthesizing phosphoramidates has implications for developing pharmaceuticals and agrochemicals, where phosphorous compounds play a vital role .

Industrial Applications

DMPC initiates luminescence in certain chemical reactions, making it useful in developing luminescent materials for sensors and display technologies.

  • Application Example : In research focusing on luminescent sensors, DMPC was used to enhance the luminescent properties of ABI-NH₂ compounds, demonstrating its utility in sensor technology .

Safety and Handling Considerations

Due to its corrosive nature, handling DMPC requires stringent safety measures:

  • Recommended Safety Precautions :
    • Use personal protective equipment (PPE) including gloves and goggles.
    • Store in a cool, dry place away from moisture.
    • Follow proper waste disposal protocols for hazardous materials .

Mechanism of Action

The mechanism by which dimethylphosphinic chloride exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the phosphorus atom. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Diethylphosphinic Chloride (C₄H₁₀ClOP)

  • Molecular Weight : 140.55 g/mol (vs. 112.50 for dimethyl)
  • Structure : Ethyl groups replace methyl groups, increasing steric bulk.
  • Reactivity : Higher hydrophobicity and slower hydrolysis due to longer alkyl chains. Reacts with water but is less moisture-sensitive than dimethylphosphinic chloride .
  • Applications : Used in flame retardants and as a ligand in asymmetric catalysis.

Diphenylphosphinic Chloride (C₁₂H₁₀ClOP)

  • Molecular Weight : 236.63 g/mol
  • Structure : Aromatic phenyl groups instead of methyl.
  • Reactivity : Enhanced stability due to aromatic conjugation; less reactive toward nucleophiles.
  • Applications : Key precursor for arylphosphinic acids and metal-organic frameworks (MOFs) .

Methylphosphonous Dichloride (CH₃PCl₂)

  • Molecular Weight : 132.36 g/mol
  • Structure : Lacks the phosphoryl oxygen (PCl₂(CH₃) vs. ClP(O)(CH₃)₂).
  • Reactivity : More electrophilic due to the absence of oxygen; reacts vigorously with nucleophiles like alcohols.
  • Applications : Intermediate in pesticide synthesis .

Chloro(dimethyl)phosphine (C₂H₆ClP)

  • Molecular Weight : 96.50 g/mol
  • Reactivity : Strong reducing agent; oxidizes readily in air.
  • Applications : Precursor for phosphine ligands in transition-metal catalysis .

Biological Activity

Dimethylphosphinic chloride (DMPC) is an organophosphorus compound with significant biological implications, particularly in the context of neurotoxicity and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : (CH₃)₂P(O)Cl
  • Molecular Weight : 112.51 g/mol
  • Physical State : Crystalline solid, moisture-sensitive
  • Melting Point : 65-71 °C
  • Boiling Point : 204 °C

DMPC is characterized by its phosphinic structure, which contributes to its reactivity and biological interactions. The compound is often used in peptide synthesis and as a precursor for various organophosphate derivatives .

DMPC acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, DMPC can lead to increased levels of acetylcholine, causing prolonged stimulation of cholinergic receptors. This mechanism is similar to that of nerve agents like sarin, highlighting DMPC's potential neurotoxic effects .

Kinetics of Inhibition

The kinetics of DMPC's reaction with anilines in acetonitrile have been studied to understand its reactivity better. The reaction proceeds via nucleophilic attack, leading to the displacement of chloride ions and the formation of phosphonates .

Neurotoxicity

A significant aspect of DMPC's biological activity is its role as a neurotoxin. Research indicates that compounds like DMPC can disrupt normal neurotransmission processes, leading to symptoms associated with cholinergic toxicity, such as muscle spasms and respiratory failure .

Case Study: Inhibition of Acetylcholinesterase

A study examining the inhibition of AChE by DMPC revealed that it effectively phosphorylates the enzyme, rendering it inactive. This phosphorylation process can be quantified by measuring the extent of enzyme activity loss over time. The aging process of the phosphorylated enzyme further complicates the dynamics, as aged AChE cannot be reactivated, leading to sustained toxic effects .

Research Findings

  • Synthesis and Biological Analysis :
    • Researchers synthesized various derivatives of phosphinic acid, including DMPC, to evaluate their biological activities. While some derivatives showed potential as AChE inhibitors, others did not exhibit significant activity against the InsP3 receptor pathways .
  • Reactivity Studies :
    • The kinetic studies on DMPC demonstrated that its reactivity with nucleophiles varies significantly based on solvent conditions and substituent effects, suggesting a complex interaction landscape that could influence its biological activity .

Summary Table of Biological Activities

Activity TypeObservations
AChE Inhibition Effective inhibitor; leads to increased acetylcholine levels and potential toxicity
Neurotoxicity Symptoms include muscle spasms and respiratory failure; similar mechanisms to nerve agents
Reactivity with Nucleophiles Reactivity varies with solvent; significant implications for synthesis and biological activity

Q & A

Basic: What are the standard synthetic routes for dimethylphosphinic chloride, and how do reaction conditions influence yield?

This compound is typically synthesized via phosphorylation reactions. A common method involves the reaction of dimethylphosphinic acid with thionyl chloride (SOCl₂) under reflux conditions, with yields dependent on stoichiometric ratios and temperature control . Alternative routes may utilize phosphorus trichloride (PCl₃) as a chlorinating agent, but this requires strict anhydrous conditions to avoid hydrolysis . Key considerations include:

  • Solvent selection : Toluene or dichloromethane is preferred to minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., boiling point 204°C at 760 mmHg) is critical to isolate the product from residual reagents .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

This compound is a corrosive solid (GHS05 classification) with a flash point of 77.2°C, requiring:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.385 mmHg at 25°C) .
  • Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced hydrolysis.
  • Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and absorb with inert materials .

Advanced: How can contradictory data on this compound’s purity be resolved during synthesis optimization?

Discrepancies in purity assessments often arise from:

  • Analytical method limitations : Compare gas chromatography (GC) with 31^31P NMR spectroscopy to distinguish between residual reactants and byproducts (e.g., dimethylphosphinic acid) .
  • Moisture contamination : Karl Fischer titration can quantify trace water, which hydrolyzes the compound to dimethylphosphinic acid, reducing effective yield .
  • Reaction monitoring : Real-time FTIR spectroscopy tracks the disappearance of P-Cl bonds (characteristic peak ~550 cm⁻¹) to optimize reaction termination .

Advanced: What strategies improve regioselectivity in this compound-mediated phosphorylations?

Regioselectivity challenges in nucleophilic substitutions (e.g., with alcohols or amines) can be addressed via:

  • Catalytic additives : Use Lewis acids like ZnCl₂ to activate specific reaction sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the phosphorus center, favoring attack at less hindered positions .
  • Temperature modulation : Lower temperatures (−20°C to 0°C) reduce kinetic competition between nucleophiles, improving selectivity .

Basic: How is this compound characterized spectroscopically, and what are key diagnostic peaks?

  • 1^1H NMR : Methyl groups adjacent to phosphorus appear as doublets (δ 1.3–1.5 ppm, 2JPH^2J_{P-H} ~15 Hz) .
  • 31^31P NMR : A singlet near δ 25–30 ppm confirms the P-Cl bond .
  • IR spectroscopy : Strong P=O stretching at ~1250 cm⁻¹ and P-Cl at ~550 cm⁻¹ .

Advanced: What are the challenges in scaling up this compound synthesis while maintaining stability?

Scale-up risks include:

  • Exothermic reactions : Use jacketed reactors with precise temperature control to prevent thermal decomposition.
  • Hydrolysis mitigation : Employ molecular sieves or scavengers (e.g., triethylamine) during solvent drying .
  • Storage stability : Packaged product should be stored at −20°C under argon, with periodic 31^31P NMR checks for degradation .

Basic: What are the regulatory considerations for transporting this compound internationally?

Classified as UN 3261 (Corrosive Solid, Acidic, Organic), it requires:

  • Packaging : Corrosion-resistant containers (e.g., glass or polyethylene with inert liners).
  • Labeling : GHS05 symbol and “Corrosive” warnings for air/sea transport .
  • Documentation : Safety Data Sheets (SDS) must specify handling precautions and emergency contacts .

Advanced: How does this compound compare to arylphosphinic chlorides in reactivity for polymer functionalization?

This compound’s aliphatic structure confers:

  • Higher electrophilicity : Due to reduced steric hindrance compared to aryl analogs (e.g., diphenylchlorophosphine), enabling faster reaction kinetics in polymer grafting .
  • Thermal stability : Decomposes at 204°C vs. aryl analogs (~250°C), limiting high-temperature applications .

Basic: What are the environmental hazards of this compound, and how are waste streams managed?

  • Aquatic toxicity : LC50 (fish) <10 mg/L necessitates neutralization before disposal .
  • Waste treatment : Hydrolyze with excess NaOH to yield dimethylphosphinic acid, which is less hazardous and can be precipitated for landfill disposal .

Advanced: How can computational modeling predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Charge distribution : Predicts nucleophilic attack sites based on partial charges at phosphorus and chlorine atoms .
  • Transition states : Identifies energy barriers for competing pathways (e.g., SN2 vs. associative mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphosphinic chloride
Reactant of Route 2
Reactant of Route 2
Dimethylphosphinic chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.